molecular formula C7H17Cl2FN2 B2547781 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride CAS No. 2229264-15-5

2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride

Cat. No. B2547781
CAS RN: 2229264-15-5
M. Wt: 219.13
InChI Key: DZYPPMOIQSAKOH-UHFFFAOYSA-N
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Description

The compound "2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride" is a derivative of pyrrolidine, which is a type of secondary amine with a five-membered ring structure. Pyrrolidine derivatives are of significant interest in the field of organic chemistry due to their presence in various biologically active compounds and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be approached through various methods. One such method involves 1,3-dipolar cycloaddition reactions, which are a cornerstone in the synthesis of five-membered heterocycles like pyrrolidines. Paper describes the synthesis of small 3-fluoropyrrolidines using azomethine ylide chemistry, which involves a 1,3-dipolar cycloaddition with vinyl fluorides. This method demonstrates the accessibility of fluorinated pyrrolidines, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a nitrogen atom within a five-membered ring. The substitution pattern on the ring, such as the presence of a fluorine atom or a methyl group, can significantly influence the chemical properties and reactivity of the compound. The stereochemistry of these derivatives is also crucial, as seen in paper , where the synthesis of a pyrrolidine diol is described with specific stereochemical outcomes.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. Electrophilic attack is a common reaction pathway, as described in paper , where the reactivity of enehydroxylamino ketones, which share structural similarities with pyrrolidine derivatives, is explored. The study indicates that the exocyclic methylene carbon atom is a major site for electrophilic attack, which could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electronegative atoms like fluorine can affect these properties. While the papers provided do not directly discuss the physical and chemical properties of "2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride," insights can be drawn from the general behavior of similar pyrrolidine derivatives and their functional groups.

Scientific Research Applications

Synthesis and Characterization

A diverse range of studies demonstrates the synthesis and structural characterization of compounds related to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride, highlighting its significance in the development of novel chemical entities. For instance, the synthesis and antimicrobial activity of substituted phenyl amides derived from related structures underline the potential for creating effective antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, efforts in synthesizing N-alkylated fluoropyrrole derivatives provide insight into the manipulation of organic fluorine chemistry for producing useful compounds (Kim, Jun, Kwak, Park, & Chai, 2007).

Biological Activities and Interactions

The exploration of compounds structurally related to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride in biological settings underscores their potential therapeutic benefits. The antibacterial properties of pyridonecarboxylic acids, for example, underscore the role of similar compounds in addressing bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984). Cu(II) complexes involving related ligands have shown promise in DNA binding, nuclease activity, and cytotoxicity, indicating potential applications in cancer therapy and molecular biology (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Chemical Reactions and Mechanisms

Research into the chemical behaviors of compounds analogous to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride reveals intricate reaction mechanisms and synthetic routes. The study of thermal rearrangements in related structures offers insights into novel preparative methods for halogenated pyrroles, which are valuable intermediates in organic synthesis (Kagabu, Tsuji, Kawai, & Ozeki, 1995). Moreover, the development of selective mercury sensors based on related compounds demonstrates the intersection of chemistry and environmental science, providing tools for detecting hazardous materials (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . It’s always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(3-fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-7(8)2-4-10(6-7)5-3-9;;/h2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYPPMOIQSAKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CCN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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